

# solubility of 5-Bromo-2-hydroxybenzohydrazide in organic solvents

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## Compound of Interest

Compound Name:	5-Bromo-2-hydroxybenzohydrazide
Cat. No.:	B1330707

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An In-depth Technical Guide on the Solubility of **5-Bromo-2-hydroxybenzohydrazide** in Organic Solvents

## Abstract

**5-Bromo-2-hydroxybenzohydrazide** is a versatile intermediate in medicinal chemistry, valued for its role in the synthesis of novel therapeutic agents. A critical, yet often overlooked, parameter governing its utility in synthesis, purification, and formulation is its solubility profile in organic solvents. This technical guide provides a comprehensive analysis of the physicochemical properties influencing the solubility of **5-Bromo-2-hydroxybenzohydrazide**. While quantitative solubility data is scarce in public literature, this paper establishes a theoretical framework for predicting its behavior and presents a detailed, field-proven experimental protocol for its precise determination using the isothermal shake-flask method coupled with HPLC or UV-Vis analysis. This guide is intended to empower researchers, chemists, and formulation scientists with the foundational knowledge and practical methodology required to effectively utilize this compound in their research and development endeavors.

## Introduction to 5-Bromo-2-hydroxybenzohydrazide

**5-Bromo-2-hydroxybenzohydrazide**, with the molecular formula  $C_7H_7BrN_2O_2$ , is a substituted aromatic hydrazide.<sup>[1][2]</sup> Its structure, featuring a brominated phenolic ring and a hydrazide functional group, makes it an excellent scaffold for developing compounds with significant

biological activities. Derivatives of 2-hydroxy-benzamide and related structures are well-known for their potential therapeutic properties, making this compound a subject of interest in drug discovery.<sup>[3]</sup> The successful progression of such research hinges on a fundamental understanding of the molecule's physical properties, particularly its solubility, which dictates reaction kinetics, purification strategies, and the feasibility of formulation for preclinical testing.

## Core Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key descriptors for **5-Bromo-2-hydroxybenzohydrazide** are summarized in Table 1, providing a foundation for understanding its behavior in various solvent systems.

Table 1: Physicochemical Properties of **5-Bromo-2-hydroxybenzohydrazide**

Property	Value	Source(s)
CAS Number	<b>39635-10-4</b>	<a href="#">[1]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>7</sub> H <sub>7</sub> BrN <sub>2</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[5]</a>
Molecular Weight	231.05 g/mol	<a href="#">[1]</a> <a href="#">[5]</a>
Melting Point	217-218 °C	<a href="#">[4]</a>
pKa (Predicted)	7.86 ± 0.43	<a href="#">[4]</a>

| XLogP3 (Predicted) | 2.2 |[\[1\]](#) |

The high melting point suggests strong intermolecular forces in the solid state, primarily due to hydrogen bonding afforded by the hydroxyl (-OH) and hydrazide (-NHNH<sub>2</sub>) groups. The predicted XLogP3 value of 2.2 indicates a moderate level of lipophilicity, suggesting that while it has some affinity for nonpolar environments, its solubility will be significantly influenced by its capacity for hydrogen bonding.[\[1\]](#)

## Theoretical Framework for Solubility

The principle of "like dissolves like" provides a preliminary framework for predicting solubility. The **5-Bromo-2-hydroxybenzohydrazide** molecule possesses distinct polar and nonpolar regions, resulting in nuanced solubility behavior.

- Hydrogen Bonding: The presence of both hydrogen bond donors (-OH, -NH<sub>2</sub>) and acceptors (C=O, -OH, -NH<sub>2</sub>) allows for strong interactions with protic solvents (e.g., alcohols) and polar aprotic solvents capable of accepting hydrogen bonds (e.g., DMSO, DMF).
- Polarity: The molecule's overall polarity, arising from the electronegative oxygen, nitrogen, and bromine atoms, suggests good solubility in polar organic solvents.
- Aromatic System: The benzene ring provides a nonpolar, hydrophobic character, which allows for van der Waals interactions with nonpolar and moderately polar solvents like chloroform and dichloromethane.[6]

Based on these characteristics, one can predict that **5-Bromo-2-hydroxybenzohydrazide** will exhibit the highest solubility in polar aprotic solvents like DMSO and DMF, moderate solubility in polar protic solvents like methanol and ethanol, and lower solubility in nonpolar solvents such as hexanes.

## Qualitative Solubility Profile

While precise quantitative data is not widely published, a qualitative understanding can be inferred from solvents used in its synthesis and the preparation of its derivatives.

Table 2: Qualitative Solubility of **5-Bromo-2-hydroxybenzohydrazide** in Common Organic Solvents

Solvent	Type	Predicted Solubility	Rationale / Context
Methanol	Polar Protic	Soluble / Moderately Soluble	Used as a solvent for the synthesis of related Schiff base compounds, indicating solubility of the precursors.[7]
Ethanol	Polar Protic	Soluble / Moderately Soluble	Hydrazine compounds show good solubility in ethanol.[8] Often used for recrystallization of similar hydrazides.
Chloroform (CHCl <sub>3</sub> )	Nonpolar	Sparingly Soluble	Mentioned as a solvent for synthesizing a derivative, suggesting some degree of solubility.[9]

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | The strong hydrogen bond accepting nature of DMSO typically facilitates high solubility for multifunctional compounds. |

## Experimental Protocol for Quantitative Solubility Determination

To address the lack of quantitative data, the following robust protocol based on the isothermal shake-flask method is recommended. This method is considered the "gold standard" for determining equilibrium solubility and is a self-validating system when performed correctly.[10]

## Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature until equilibrium is achieved between the undissolved solid and the saturated

solution. The concentration of the compound in the filtered supernatant is then measured using a suitable analytical technique.

## Materials and Equipment

- **5-Bromo-2-hydroxybenzohydrazide** (purity  $\geq 95\%$ )[5]
- Selected organic solvents (HPLC grade)
- Analytical balance
- Glass vials with PTFE-lined screw caps
- Thermostatically controlled orbital shaker or water bath
- Syringe filters (0.22  $\mu\text{m}$  or 0.45  $\mu\text{m}$ , solvent-compatible)
- Volumetric flasks and pipettes
- HPLC system with a UV detector or a UV-Vis spectrophotometer

## Step-by-Step Procedure

- Preparation of Solutions: Add an excess amount of **5-Bromo-2-hydroxybenzohydrazide** (e.g., 10-20 mg) to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial.
- Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the selected organic solvent to each vial.
- Equilibration: Securely cap the vials and place them in the thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a minimum of 48 hours. To ensure equilibrium is reached, it is best practice to take measurements at multiple time points (e.g., 24, 48, and 72 hours) and confirm that the measured concentration no longer increases.[10]
- Sample Collection: Once equilibrium is established, stop the agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to permit the excess solid to

settle.

- **Filtration:** Carefully withdraw a sample from the clear supernatant using a syringe and immediately filter it through a solvent-compatible syringe filter into a clean vial. This step is critical to remove all particulate matter.
- **Dilution:** Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

## Analytical Quantification

The concentration of the diluted, saturated solution can be determined by one of the following methods.

This is the preferred method due to its specificity and accuracy.

- **Method Development:** Develop a suitable isocratic or gradient reverse-phase HPLC method capable of separating the analyte from any potential impurities. A C18 column is typically a good starting point.
- **Calibration Curve:** Prepare a series of standard solutions of **5-Bromo-2-hydroxybenzohydrazide** of known concentrations in the chosen solvent. Inject these standards to generate a calibration curve of peak area versus concentration.
- **Sample Analysis:** Inject the diluted sample and determine its concentration by interpolating its peak area from the calibration curve.
- **Calculation:** Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

This method is faster but less specific than HPLC. It is suitable if the compound has a unique absorbance maximum ( $\lambda_{\text{max}}$ ) where the solvent does not interfere.

- **Determine  $\lambda_{\text{max}}$ :** Scan a dilute solution of the compound to identify the wavelength of maximum absorbance.
- **Calibration Curve:** Prepare standard solutions and measure their absorbance at  $\lambda_{\text{max}}$  to generate a Beer's Law calibration curve (absorbance vs. concentration).

- Sample Analysis: Measure the absorbance of the diluted sample and determine its concentration from the curve.
- Calculation: Calculate the original solubility, accounting for the dilution factor.

## Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal shake-flask solubility determination protocol.

Caption: Workflow for isothermal shake-flask solubility determination.

## Data Interpretation and Application

The experimentally determined solubility data is invaluable for several aspects of drug development:

- Process Chemistry: Selecting appropriate solvents for synthesis and purification (e.g., recrystallization).
- Formulation Science: Developing suitable solvent systems for *in vitro* and *in vivo* screening, including preparing stock solutions for biological assays.
- Preclinical Development: Understanding dissolution characteristics and potential bioavailability challenges.

## Conclusion

While published quantitative solubility data for **5-Bromo-2-hydroxybenzohydrazide** is limited, a thorough understanding of its physicochemical properties allows for a strong theoretical prediction of its behavior in organic solvents. It is expected to be most soluble in polar aprotic solvents like DMSO and moderately soluble in alcohols. For researchers requiring precise data, this guide provides a comprehensive, step-by-step experimental protocol for its determination. By applying this standardized methodology, scientists can generate reliable and reproducible solubility data, facilitating the effective use of this important chemical intermediate in their research.

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